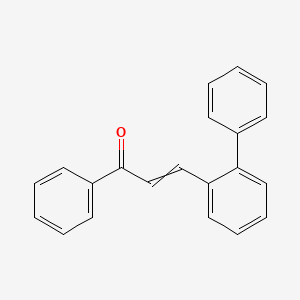

2-Phenylchalcone

Description

Overview of Chalcones as a Privileged Molecular Scaffold in Chemical Biology Research

Chalcones, belonging to the flavonoid family, are recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This designation stems from their relatively simple chemical structure, which is amenable to a wide range of chemical modifications, and their ability to interact with a variety of biological targets. nih.govmdpi.com The core structure of chalcones consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, which is believed to be crucial for their biological activity. nih.gov

These compounds are abundant in nature, found in many edible plants, and are precursors in the biosynthesis of flavonoids and isoflavonoids. nih.govnih.gov Their natural origin and diverse biological activities have spurred extensive research into their potential as therapeutic agents. Chalcones have been reported to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, antioxidant, and antidiabetic properties. nih.govmdpi.com The versatility of the chalcone (B49325) framework allows for the synthesis of a vast library of derivatives, enabling researchers to explore structure-activity relationships and optimize their biological effects. nih.gov

Significance of 2-Phenylchalcone as a Specific Research Compound

While much of the research has focused on substituted chalcones, the parent compound, this compound, holds significance as a fundamental building block. It represents the archetypal structure from which a vast number of derivatives are designed and synthesized. The study of this compound and its simple derivatives provides essential insights into the fundamental structure-activity relationships that govern the biological effects of this class of compounds.

The synthesis of various this compound derivatives, through modifications of the phenyl rings, has been a key strategy in the development of novel compounds with enhanced or specific biological activities. nih.gov For instance, the introduction of hydroxyl or methoxy (B1213986) groups onto the phenyl rings has been shown to influence the anticancer and antioxidant properties of the resulting chalcones. mdpi.comnih.gov Therefore, this compound serves as a crucial reference point and starting material for medicinal chemists aiming to develop new therapeutic agents.

Historical Context and Evolution of Academic Research on Chalcones and Phenylchalcones

The scientific journey of chalcones dates back to the late 19th century, with the pioneering work of chemists like R. L. Claisen and J. G. Schmidt, who developed the base-catalyzed condensation reaction for their synthesis. nih.gov Initially, research focused on their synthesis and chemical properties. However, as the 20th century progressed, the discovery of their natural occurrence and diverse biological activities led to a surge in research interest.

Early studies primarily investigated the antimicrobial and anti-inflammatory properties of naturally derived chalcones. Over the past few decades, research has expanded dramatically to explore their potential in treating a wide range of diseases, including cancer, diabetes, and parasitic infections. nih.gov This evolution has been driven by advancements in synthetic methodologies, allowing for the creation of large libraries of chalcone derivatives, and the development of sophisticated biological screening techniques. nih.gov The focus has shifted from simply identifying active compounds to understanding their mechanisms of action at the molecular level, further solidifying the importance of the chalcone scaffold in modern drug discovery. nih.gov

Detailed Research Findings

The biological activities of chalcone derivatives are vast and well-documented. The following table summarizes some of the key findings from preclinical studies on various chalcone derivatives, highlighting the diverse therapeutic potential of this class of compounds.

| Biological Activity | Key Findings | Example Chalcone Derivative(s) | References |

|---|---|---|---|

| Anti-inflammatory | Inhibition of carrageenan-induced rat hind paw edema. | 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives | nih.gov |

| Anticancer | Antiproliferative activity against various cancer cell lines, including leukemia, breast, and colon cancer. Some derivatives induce apoptosis and cell cycle arrest. | 2′-hydroxy-2,5-dimethoxychalcone, (E)-3-(4-(Bis(2-chloroethyl)amino)phenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | mdpi.comnih.gov |

| Antidiabetic | Exhibited hypoglycemic effects in animal models of diabetes, with some derivatives showing activity comparable to existing drugs like metformin. | 2′,4′-dihydroxy-4-methoxydihydrochalcone, 2-hydroxychalcone | nih.gov |

| Antioxidant | Demonstrated significant DPPH radical scavenging ability and inhibition of lipid peroxidation. The presence of hydroxyl and bromo substituents was found to enhance activity. | 2′-hydroxy-chalcones with hydroxyl and bromo substituents | mdpi.com |

| Anti-oomycete | Inhibited the growth of the plant pathogen Phytophthora infestans, with some derivatives showing efficacy similar to the commercial fungicide metalaxyl. | 2′-hydroxy-chalcones with allyl moieties | researchgate.netmdpi.com |

Synthesis of Chalcones

The most common and classical method for synthesizing chalcones is the Claisen-Schmidt condensation . sphinxsai.com This reaction involves the base- or acid-catalyzed condensation of an acetophenone (B1666503) with an aromatic aldehyde. In the context of this compound, this would involve the reaction of acetophenone with benzaldehyde.

Other synthetic methods that have been developed include:

Suzuki reaction nih.gov

Wittig reaction nih.gov

Photo-Fries rearrangement of phenyl cinnamates nih.gov

These alternative methods offer different pathways to the chalcone scaffold and can be particularly useful for synthesizing more complex or substituted derivatives.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H16O |

|---|---|

Molecular Weight |

284.3 g/mol |

IUPAC Name |

1-phenyl-3-(2-phenylphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C21H16O/c22-21(19-12-5-2-6-13-19)16-15-18-11-7-8-14-20(18)17-9-3-1-4-10-17/h1-16H |

InChI Key |

QNCVIMGJHDEDAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C=CC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenylchalcone and Its Derivatives

Classical Condensation Reaction Protocols for Chalcone (B49325) Core Formation

The most traditional and widely utilized methods for synthesizing chalcones involve the condensation of an appropriate aromatic ketone and an aromatic aldehyde. wisdomlib.orgresearchgate.netnih.gov These reactions are fundamental in carbon-carbon bond formation.

The Claisen-Schmidt condensation is the most prominent method for chalcone synthesis. wisdomlib.orgtaylorandfrancis.com It is a mixed aldol (B89426) condensation that reacts an aromatic ketone with an aromatic aldehyde that lacks α-hydrogens, which prevents self-condensation of the aldehyde. rsc.orgwikipedia.org This reaction can be effectively catalyzed by either bases or acids. mdpi.comrsc.org

Base-Catalyzed Approach: The base-catalyzed pathway is the most common, typically employing aqueous alkali hydroxides like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). taylorandfrancis.compropulsiontechjournal.com The mechanism begins with the deprotonation of the α-carbon of the ketone (e.g., acetophenone) by the base to form a reactive enolate ion. wikipedia.orgwpmucdn.com This nucleophilic enolate then attacks the carbonyl carbon of the aldehyde (e.g., benzaldehyde). The resulting β-hydroxy ketone, or aldol adduct, readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone. wikipedia.orgsigmaaldrich.com Various bases have been successfully employed, as detailed in the table below.

Acid-Catalyzed Approach: In the acid-catalyzed variant, the acid (e.g., HCl, BF₃-Et₂O) protonates the carbonyl oxygen of the ketone, which then tautomerizes to its enol form. researchgate.netresearchgate.net The enol then acts as the nucleophile, attacking the aldehyde carbonyl, which is also activated by protonation. Subsequent dehydration of the aldol adduct produces the final chalcone. mdpi.com While less common than the base-catalyzed method, acid catalysis is effective for specific substrates and conditions. researchgate.net

Table 1: Catalysts and Conditions in Claisen-Schmidt Condensation for Chalcone Synthesis

| Catalyst Type | Specific Catalyst | Typical Conditions | Reference |

|---|---|---|---|

| Base | NaOH, KOH | Aqueous ethanol, room temperature to 50°C, reaction times of several hours. | taylorandfrancis.compropulsiontechjournal.com |

| Ba(OH)₂ | Used for synthesizing polyhydroxy chalcones to overcome issues like poor yield. | researchgate.net | |

| Solid NaOH | Solvent-free grinding in a mortar and pestle, short reaction times (minutes). | uitm.edu.my | |

| Acid | HCl, AlCl₃ | Traditional acid catalysts used in various solvents. | rsc.org |

| BF₃-Et₂O | Used for condensation of O-acylated or N-acylated acetophenones with aldehydes. | researchgate.net | |

| Mg(HSO₄)₂ | Used under solvent-free conditions as a greener alternative. | rsc.org |

The Claisen-Schmidt reaction is itself a specific and highly useful variant of the aldol condensation. wpmucdn.comsigmaaldrich.com In the context of 2-phenylchalcone synthesis, this "crossed" or "mixed" aldol condensation is employed, reacting two different carbonyl compounds. wikipedia.org The strategic choice of a non-enolizable aldehyde (one without α-hydrogens, such as benzaldehyde) is crucial. This directs the reaction, ensuring the ketone exclusively forms the enolate nucleophile, thus preventing a complex mixture of self-condensation products and leading specifically to the desired chalcone structure. rsc.orgwikipedia.org Therefore, the principles and mechanisms described under the Claisen-Schmidt condensation are directly applicable here as the primary aldol condensation variant for synthesizing the chalcone core.

Modern and Advanced Synthetic Strategies

To overcome the limitations of classical methods, such as long reaction times or the use of harsh reagents, modern synthetic strategies have been developed. taylorandfrancis.com These include transition-metal catalysis and green chemistry approaches that offer improved efficiency, selectivity, and environmental compatibility.

Palladium-catalyzed reactions have emerged as powerful tools for forming the C-C bonds within the chalcone structure under mild conditions. mdpi.comresearchgate.net

Carbonylative Heck Reaction: This reaction provides an alternative route to the enone system of chalcones. researchgate.net It typically involves a three-component coupling of an aryl halide (e.g., aryl iodide), an alkene (e.g., styrene (B11656) derivative), and carbon monoxide, catalyzed by a palladium complex. nih.govacs.org This method effectively constructs the chalcone framework by carbonylating the aryl halide followed by coupling with the alkene. capes.gov.brekb.eg To enhance safety, systems have been developed that generate the hazardous carbon monoxide gas ex situ from a stable precursor. nih.govacs.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile and widely used palladium-catalyzed cross-coupling for C-C bond formation. researchgate.netnih.gov For chalcone synthesis, it can be applied in two primary ways:

The coupling of a cinnamoyl chloride with an arylboronic acid. mdpi.comresearchgate.net

The coupling of a benzoyl chloride with a vinylboronic acid. researchgate.net

This reaction is valued for its mild conditions and tolerance of a wide variety of functional groups on both coupling partners. mdpi.comnih.gov

Table 2: Modern Palladium-Catalyzed Reactions for Chalcone Synthesis

| Reaction | Reactants | Catalyst System | Key Feature | Reference |

|---|---|---|---|---|

| Carbonylative Heck | Aryl iodide, Styrene derivative, Carbon Monoxide (CO) | Palladium catalyst (e.g., Pd(OAc)₂) | Forms the enone system directly in a three-component reaction. | nih.govcapes.gov.brekb.eg |

| Suzuki-Miyaura | Cinnamoyl chloride + Arylboronic acid | Pd(PPh₃)₄, Cs₂CO₃ | Couples a pre-formed enone acid chloride with an aryl group. | mdpi.comresearchgate.net |

| Benzoyl chloride + Phenylvinylboronic acid | Pd(PPh₃)₄, Cs₂CO₃ | Couples an acid chloride with a vinylboronic acid. | researchgate.net |

One-pot syntheses are highly efficient as they combine multiple reaction steps in a single reactor without isolating intermediate compounds, saving time, solvents, and resources. nih.govnih.gov In the context of chalcone chemistry, a one-pot procedure can involve the initial Claisen-Schmidt condensation to form the chalcone in situ, followed by the addition of another reagent to transform the chalcone into a more complex derivative, such as a pyrazoline or pyrimidine (B1678525). nih.govekb.egfip.org For instance, pyrazolo[3,4-b]pyridine derivatives have been synthesized in a one-pot reaction, which were then used to create new chalcone derivatives. rsc.org This approach is a key principle of green chemistry, streamlining synthetic pathways and reducing waste. nih.gov

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rjpn.org

Microwave Irradiation: The use of microwave energy as a non-conventional heating source can dramatically accelerate organic reactions. scholarsresearchlibrary.comresearchgate.net For chalcone synthesis via Claisen-Schmidt condensation, microwave irradiation has been shown to reduce reaction times from hours to mere minutes, often leading to higher product yields and purity. ekb.egencyclopedia.pubrasayanjournal.co.in These reactions can be performed using catalysts like anhydrous K₂CO₃, sometimes under solvent-free conditions for an even greener process. rjpn.orgrasayanjournal.co.in

Ultrasound Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, is another effective green technique. scielo.org.za Ultrasonic irradiation enhances reaction rates by creating, growing, and imploding microbubbles in the liquid, a phenomenon known as acoustic cavitation. mdpi.com This method has been successfully applied to the Claisen-Schmidt condensation for chalcone synthesis, affording excellent yields in very short reaction times at ambient temperature. scielo.org.zanih.govekb.eg

Solvent-Free Conditions: Eliminating volatile organic solvents is a primary goal of green chemistry. nih.gov Solvent-free, or solid-state, synthesis of chalcones can be achieved by simply grinding the reactant ketone and aldehyde with a solid base catalyst, such as NaOH or KOH, in a mortar and pestle. rsc.orguitm.edu.myresearchgate.net This technique is remarkably simple, fast, and efficient, often providing high yields of pure product with minimal waste. uitm.edu.myresearchgate.net

Heterogeneous Solid Acid Catalyst-Mediated Reactions

The Claisen-Schmidt condensation, a cornerstone of chalcone synthesis involving the reaction of an aldehyde with a ketone, has traditionally relied on homogeneous acid or base catalysts like sodium hydroxide or dry HCl. rsc.org However, these methods often present challenges such as corrosion, difficult catalyst recovery, and the generation of chemical waste. google.comdicp.ac.cn The adoption of heterogeneous solid acid catalysts offers a green and efficient alternative, addressing many of these drawbacks by providing easily separable and reusable catalytic systems. afjbs.com These solid catalysts, such as zeolites, functionalized silica (B1680970), and sulfated metal oxides, facilitate the condensation reaction, often under milder conditions and with improved product purity. rsc.orgafjbs.comresearchgate.net

Several types of solid acid catalysts have proven effective for chalcone synthesis:

Zeolites: These microporous aluminosilicates, such as ZSM-5 and H-ferrierite, can be used in their protonated form (e.g., H-ZSM-5) to catalyze the reaction. ump.edu.mycu.edu.eg Their well-defined pore structures can influence selectivity, and their acidic sites effectively promote the condensation of acetophenones and benzaldehydes. In one study, Na-ZSM-5 derived from rice husk ash provided a chalcone yield of up to 91.95% after 6 hours at 150 °C. ump.edu.my

Functionalized Mesoporous Silica: Materials like MCM-41 and SBA-15, which possess large surface areas, can be functionalized with acidic groups to create potent catalysts. rsc.orgdicp.ac.cn For instance, protonated aluminate mesoporous silica nanoparticles (HAlMSN) have been used as a solid acid catalyst for the Claisen-Schmidt condensation under solvent-free conditions, yielding excellent results in a short time without side products. rsc.org

Magnetic Nanoparticle Catalysts: To further simplify recovery, catalysts can be synthesized on a magnetic core. A magnetic nano Fe₃O₄ core with a ZIF-8 (zeolitic imidazolate framework) shell has been developed for chalcone synthesis, achieving high yields of 85-95% and allowing for easy magnetic separation and reuse. google.com

The use of these heterogeneous catalysts not only aligns with the principles of green chemistry by minimizing waste and allowing for catalyst recycling but also often simplifies the product purification process. rsc.org

| Catalyst | Reactants | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Na-ZSM-5 (30) | Acetophenone (B1666503), Benzaldehyde | 150 °C, 6 hours | 91.95 | ump.edu.my |

| H-ZSM-5 (60) | Acetophenone, Benzaldehyde | 150 °C, 6 hours | 82.86 | ump.edu.my |

| Protonated Aluminate Mesoporous Silica (HAlMSN) | Acetophenone, Benzaldehyde | Solvent-free, 40 °C, 10 min | 98 | rsc.org |

| Magnetic Fe₃O₄@ZIF-8 | Not specified | Not specified | 85-95 | google.com |

Aerobic Oxidative Cross-Coupling and Cross-Dehydrogenative Coupling

Modern organic synthesis increasingly focuses on atom economy, where the maximum number of atoms from the starting materials are incorporated into the final product. Cross-dehydrogenative coupling (CDC) has emerged as a powerful strategy that aligns with this principle by forming carbon-carbon or carbon-heteroatom bonds through the direct coupling of two C-H bonds, often with the assistance of an oxidant. dicp.ac.cnfrontiersin.org This approach avoids the need for pre-functionalized substrates, reducing synthetic steps and waste. frontiersin.org When molecular oxygen (O₂) is used as the terminal oxidant, the process becomes even more environmentally benign, typically producing only water as a byproduct. afjbs.com

While aerobic oxidative cross-coupling has been extensively used for synthesizing molecules like biaryls and internal alkynes, its application has been extended to the formation of the enone linkage in chalcones. researchgate.netjapsonline.com A notable metal-free method involves a tandem cross-dehydrogenative coupling/elimination reaction between ketones and benzylamines. This reaction, enabled by an inexpensive ammonium (B1175870) persulfate salt, proceeds with high stereoselectivity and demonstrates good functional group compatibility to yield various chalcone derivatives. ump.edu.my This process represents a practical and greener alternative to traditional condensation methods for constructing the chalcone scaffold.

The general mechanism of CDC involves the generation of reactive intermediates from two different C-H bonds, which then couple to form the new bond. frontiersin.org In the context of chalcone synthesis from ketones and benzylamines, the reaction proceeds through a tandem sequence where the C-C bond is first formed via CDC, followed by an elimination step to generate the characteristic α,β-unsaturated double bond of the chalcone core. ump.edu.my

Enantioselective Synthesis Approaches for Substituted Chalcones

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. While chalcones themselves are typically achiral, they serve as crucial starting materials for the synthesis of a wide variety of chiral compounds. Enantioselective synthesis aims to produce a specific enantiomer of a chiral product, which often requires the use of chiral catalysts or reagents. Several advanced enantioselective strategies utilizing substituted chalcones as substrates have been developed.

Enantioselective Friedel–Crafts Alkylation: A highly enantioselective Friedel–Crafts alkylation of pyrrole (B145914) with various chalcone derivatives has been achieved using a chiral dinuclear zinc catalyst. conicet.gov.ar This reaction produces β-pyrrole-substituted dihydrochalcones in excellent yields (up to 99%) and with outstanding enantioselectivity (up to 99% enantiomeric excess, ee). The reaction proceeds under mild conditions, demonstrating a powerful method for creating complex chiral molecules from simple, non-chelating chalcones. conicet.gov.ar

Asymmetric Transfer Hydrogenation (ATH): Ruthenium(II) complexes have been used to catalyze the asymmetric transfer hydrogenation of chalcones, selectively reducing the C=C double bond. google.com This method can be fine-tuned to achieve a one-pot reduction of both the C=C and C=O bonds, yielding chiral 1,3-diarylpropan-1-ols. These products are key intermediates for the synthesis of flavans, another important class of bioactive compounds. The reaction is performed in water using sodium formate (B1220265) as the hydrogen source, with enantiomeric ratios up to 96:4 being reported. google.com

Organocatalyzed Cascade Reactions: Organocatalysis, which uses small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. A primary-secondary diamine organocatalyst has been shown to effectively catalyze a cascade Michael–aldol–dehydration reaction between chalcones and simple ketones like acetone. Current time information in Auckland, NZ.epa.gov This process assembles synthetically useful chiral cyclohex-2-enones in good yields and with high enantioselectivities (e.g., 89% ee). The catalyst simultaneously activates the chalcone and the ketone, guiding the reaction through a stereocontrolled pathway. Current time information in Auckland, NZ.epa.gov

| Method | Chalcone Substrate | Catalyst/Reagent | Product Type | Yield / Enantioselectivity | Reference |

|---|---|---|---|---|---|

| Friedel–Crafts Alkylation | Chalcone derivatives | Chiral (Zn₂EtL)n complex | β-pyrrole-substituted dihydrochalcones | Up to 99% yield, up to 99% ee | conicet.gov.ar |

| Asymmetric Transfer Hydrogenation | Chalcone derivatives | (R,R)-Ru-Cat / HCO₂Na | Chiral 1,3-diarylpropan-1-ols | 78–89% yield, up to 96:4 er | google.com |

| Cascade Michael–Aldol–Dehydration | Chalcone | Primary-secondary diamine organocatalyst | Chiral 3,5-diarylcyclohex-2-enones | 80% yield, 89% ee | Current time information in Auckland, NZ. |

Chemical Reactivity and Transformation Studies of 2 Phenylchalcone Analogues

Cyclization Reactions Leading to Heterocyclic Compounds

The electrophilic nature of the β-carbon and the nucleophilic character of the carbonyl oxygen in the chalcone (B49325) backbone are pivotal to its cyclization capabilities. These reactions, often facilitated by various reagents and conditions, give rise to a plethora of heterocyclic systems.

Synthesis of Flavonoids and Isoflavonoids from Chalcones

Chalcones are well-established precursors in the biosynthesis and chemical synthesis of flavonoids and isoflavonoids, two major classes of plant secondary metabolites with significant biological activities. encyclopedia.pubmdpi.comfrontiersin.orgsciencepublishinggroup.com The biosynthesis of these compounds is initiated by the enzyme chalcone synthase (CHS), which catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold. encyclopedia.pubmdpi.comfrontiersin.org

In the synthesis of flavonoids, the key step is the intramolecular cyclization of a 2'-hydroxychalcone (B22705). This reaction is catalyzed by chalcone isomerase (CHI), which facilitates the formation of the C-ring, leading to the corresponding flavanone (B1672756). encyclopedia.pubmdpi.comnih.gov For instance, 2',4,4',6'-tetrahydroxychalcone is converted to naringenin (B18129) by CHI. encyclopedia.pubmdpi.com This flavanone then serves as a precursor for other flavonoids like flavones, flavonols, and anthocyanidins through the action of various enzymes such as flavone (B191248) synthase (FNS), flavonoid-3-hydroxylase (F3H), and dihydroflavonol 4-reductase (DFR). encyclopedia.pubmdpi.comfrontiersin.org

The biosynthesis of isoflavonoids, predominantly found in legumes, also proceeds through a chalcone intermediate. encyclopedia.pubmdpi.com In some species, naringenin is converted to isoflavonoids like genistein. encyclopedia.pubmdpi.com However, a more common route involves the enzyme isoflavone (B191592) synthase (IFS), which catalyzes the aryl migration of the B-ring from C2 to C3 of the flavanone intermediate, a reaction that is a hallmark of isoflavonoid (B1168493) biosynthesis. nih.gov Some isoflavonoids are synthesized via liquiritigenin, which is formed through the combined action of CHS and chalcone reductase (CHR). mdpi.com

The following table summarizes the key enzymes and their roles in the biosynthesis of flavonoids and isoflavonoids from chalcones:

| Enzyme | Abbreviation | Function | Resulting Compound Class |

| Chalcone Synthase | CHS | Catalyzes the initial condensation to form the chalcone backbone. | Chalcones |

| Chalcone Isomerase | CHI | Catalyzes the cyclization of 2'-hydroxychalcones to form flavanones. | Flavanones |

| Flavone Synthase | FNS | Introduces a double bond in the C-ring of flavanones to form flavones. | Flavones |

| Flavonoid-3-Hydroxylase | F3H | Hydroxylates flavanones at the 3-position to form dihydroflavonols. | Dihydroflavonols |

| Dihydroflavonol 4-Reductase | DFR | Reduces dihydroflavonols to leucoanthocyanidins. | Leucoanthocyanidins |

| Isoflavone Synthase | IFS | Catalyzes the aryl migration to form the isoflavonoid skeleton. | Isoflavonoids |

| Chalcone Reductase | CHR | Works with CHS to produce specific chalcone precursors for isoflavonoids. | Isoflavonoids |

Formation of Pyrazolines and Pyrazoles

The reaction of chalcones with hydrazine (B178648) derivatives is a classical and widely employed method for the synthesis of pyrazolines, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. rdd.edu.iqrevistabionatura.org This reaction typically proceeds through a condensation reaction followed by an intramolecular cyclization. rdd.edu.iqnih.gov

The general synthesis involves the reaction of a chalcone with hydrazine hydrate (B1144303), often in the presence of a catalyst such as acetic acid or a base like potassium hydroxide (B78521). rdd.edu.iqrevistabionatura.orgresearchgate.net The initial step is the nucleophilic attack of the hydrazine on the carbonyl carbon of the chalcone, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular Michael addition of the second nitrogen atom to the β-carbon of the α,β-unsaturated system leads to the formation of the pyrazoline ring. nih.gov

For example, the reaction of chalcone derivatives with hydrazine hydrate in the presence of formic acid yields 1-formyl-2-pyrazolines. researchgate.net Similarly, reacting chalcones with phenylhydrazine (B124118) can lead to the formation of N-phenyl-substituted pyrazolines. nih.gov The choice of solvent and catalyst can influence the reaction outcome and yield. researchgate.net Microwave-assisted synthesis has also been reported as an efficient method for the preparation of pyrazolines from chalcones, often resulting in higher yields and shorter reaction times compared to conventional heating. researchgate.net

Pyrazoles, the aromatic counterparts of pyrazolines, can be synthesized from chalcones through a subsequent dehydrogenation or oxidation step of the initially formed pyrazoline. rdd.edu.iq Alternatively, some synthetic methods can directly yield pyrazoles from chalcones. rdd.edu.iq

The following table provides examples of reagents used in the synthesis of pyrazolines and pyrazoles from chalcones:

| Reagent | Resulting Heterocycle | Reference |

| Hydrazine Hydrate in Formic Acid | 1-Formyl-2-pyrazolines | researchgate.net |

| Hydrazine Hydrate in Acetic Acid/Methanol | 2-Pyrazolines | revistabionatura.org |

| Phenylhydrazine | N-Phenylpyrazolines | nih.gov |

| Hydrazine Hydrate (Microwave) | 2-Pyrazolines | researchgate.net |

| Diazomethane | 3-Acetyl-4-phenyl-2-pyrazoline | rdd.edu.iq |

Derivatization to Oxazoles, Pyrimidines, and Thiophenes

The versatile chalcone scaffold can be transformed into a variety of other important heterocyclic systems, including oxazoles, pyrimidines, and thiophenes, through reactions with appropriate reagents.

Pyrimidines: Pyrimidine (B1678525) derivatives can be synthesized from chalcones by reacting them with urea (B33335) or its analogues. pnrjournal.com This reaction typically involves a Claisen-Schmidt condensation to first form the chalcone, which is then cyclized with urea in the presence of a base like sodium hydroxide. pnrjournal.com For instance, thiophene-bearing pyrimidines have been synthesized by reacting chalcones derived from thiophene-2-carbaldehyde (B41791) with urea. pnrjournal.com

Thiophenes: While the provided information focuses on synthesizing thiophene-bearing pyrimidines from chalcones rather than the direct synthesis of the thiophene (B33073) ring itself from a chalcone precursor, it highlights the use of thiophene-containing building blocks in chalcone synthesis.

Oxazoles: The synthesis of oxazoles from chalcones is less commonly detailed in the provided search results. However, the general reactivity of the α,β-unsaturated ketone system suggests that reactions with appropriate reagents containing a hydroxylamine (B1172632) functionality or its equivalent could potentially lead to oxazole (B20620) derivatives, although specific examples for 2-phenylchalcone are not provided.

The following table summarizes the synthesis of these heterocycles from chalcones:

| Target Heterocycle | Reagents | Key Reaction Type |

| Pyrimidines | Urea, Substituted Chalcones, NaOH | Cyclocondensation |

| Thiophene-bearing Pyrimidines | Thiophene-2-carbaldehyde, Substituted Acetophenones, Urea, NaOH | Claisen-Schmidt Condensation followed by Cyclocondensation |

Synthesis of Iminochalcone and Triazole Derivatives

The chemical versatility of the chalcone framework extends to the synthesis of iminochalcones and triazole derivatives, which are of interest in medicinal chemistry.

Iminochalcones: Iminochalcones, also known as chalcone imines or azachalcones, are synthesized by the condensation reaction of chalcones with primary amines. scispace.com For example, substituted 2,4-dihydroxy-N-hydroxyphenyl chalcone imines have been prepared by reacting 2,4-dihydroxychalcones with p-hydroxyaniline in the presence of an acid catalyst like concentrated sulfuric acid. scispace.com The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the chalcone, followed by dehydration to form the imine functionality (C=N). scispace.com

Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through multi-step reaction sequences starting from various precursors, and in some cases, can involve chalcone-like intermediates or utilize the reactivity principles seen in chalcone chemistry. While a direct one-step conversion from a simple chalcone to a triazole is not explicitly detailed, the synthesis of fused 1,2,4-triazoles can start from heterocyclic hydrazones. raco.cat More direct methods for synthesizing the 1,2,4-triazole ring often involve the reaction of hydrazines with reagents like formamide, or through copper-catalyzed oxidative coupling reactions. organic-chemistry.org Visible light-induced [3+2] cyclization reactions have also been developed for the synthesis of 1,2,4-triazolines, which can then be converted to 1,2,4-triazoles. rsc.org Another approach involves the cyclization of N-thiourea derivatives. chemmethod.comchemmethod.com

The following table outlines the general approaches to synthesizing iminochalcones and triazoles:

| Derivative | General Synthetic Approach | Key Reagents/Conditions |

| Iminochalcones | Condensation of chalcones with primary amines | Primary amines (e.g., p-hydroxyaniline), Acid catalyst (e.g., H₂SO₄) |

| 1,2,4-Triazoles | Cyclization of N-thiourea derivatives | N-thiourea derivative, 2-hydroxy-1,2-diphenylethan-1-one, DMF |

| 1,2,4-Triazoles | Reaction of hydrazines with formamide | Hydrazines, Formamide, Microwave irradiation |

| 1,2,4-Triazoles (from triazolines) | Visible light-induced [3+2] cyclization | Visible light, Photoredox catalyst |

Chromanone Formation via Preferential Cyclization

In certain instances, the cyclization of 2'-hydroxychalcone analogues can lead to the formation of chromanones. This outcome is particularly noted in the context of the Algar-Flynn-Oyamada (AFO) reaction conditions. The reaction of 2'-hydroxy-α-phenylchalcones, both with and without a 6'-methoxy substituent, in the presence of alkaline hydrogen peroxide, has been shown to preferentially cyclize at the β-carbon atom to yield chromanones. rsc.orgrsc.org This represents a β-cyclization pathway.

Furthermore, the fusion of a benzene (B151609) ring at the 5'- and 6'-positions of the chalcone can influence the directive effect of the α-phenyl group. In such cases, AFO oxidation can result in a mixture of α- and β-cyclization products, indicating a less selective cyclization process. rsc.org The formation of chromanones can also occur under different reaction conditions, such as during the cyclization of chalcones with DDQ, where slight variations in conditions can lead to a mixture of chromone (B188151) and chroman-4-one. tsijournals.com

The following table summarizes the conditions leading to chromanone formation:

| Starting Material | Reagents/Conditions | Product | Reference |

| 2'-Hydroxy-α-phenylchalcones | Alkaline hydrogen peroxide | Chromanones | rsc.orgrsc.org |

| 5',6'-Benzofused 2'-hydroxy-α-phenylchalcones | Alkaline hydrogen peroxide | Mixture of α- and β-cyclization products | rsc.org |

| Chalcones | DDQ | Mixture of chromone and chroman-4-one | tsijournals.com |

Oxidation Reactions, Including the Algar-Flynn-Oyamada (AFO) Reaction

The Algar-Flynn-Oyamada (AFO) reaction is a significant oxidative cyclization method used to synthesize flavonols (3-hydroxyflavones) from 2'-hydroxychalcones. beilstein-archives.orgresearchgate.net This reaction is typically carried out using alkaline hydrogen peroxide. beilstein-archives.org The AFO reaction can also yield other products, such as dihydroflavonols (flavanonols) and aurones, depending on the substrate and reaction conditions. beilstein-archives.org The use of hydrogen peroxide makes this a relatively "green" synthetic method, as its byproduct is water. beilstein-archives.org

The mechanism of the AFO reaction has been a subject of study, with a key point of discussion being the involvement of an epoxide intermediate. beilstein-archives.orgresearchgate.net One proposed pathway involves the epoxidation of the α,β-double bond of the chalcone, followed by an intramolecular nucleophilic attack of the 2'-phenoxide, leading to cyclization and subsequent rearrangement to the flavonol. researchgate.net Another hypothesis suggests a mechanism that does not involve an epoxide intermediate, but rather a direct cyclization of the 2'-hydroxychalcone anion. beilstein-archives.org Computational studies using density functional theory (DFT) have been employed to elucidate the reaction mechanism, comparing the epoxide and non-epoxide pathways. beilstein-archives.org These studies have also investigated the influence of substituents on the reaction kinetics and thermodynamics. For example, the presence of a 6'-methoxy group was found to favor the reaction kinetics but penalize the thermodynamics of a particular step. beilstein-archives.org

The AFO reaction is a versatile tool for the synthesis of a variety of substituted flavonols. For instance, it has been used to prepare 5-substituted flavonols from the corresponding 2'-hydroxychalcones. researchgate.net The initial chalcones are typically synthesized via a Claisen-Schmidt condensation of a 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde. researchgate.net

The following table highlights key aspects of the AFO reaction:

| Feature | Description |

| Reaction Type | Oxidative Cyclization |

| Starting Material | 2'-Hydroxychalcones |

| Reagents | Alkaline Hydrogen peroxide |

| Major Product | Flavonols (3-Hydroxyflavones) |

| Other Possible Products | Dihydroflavonols, Aurones |

| Mechanistic Debate | Involvement of an epoxide intermediate |

Michael Addition Reactions and Conjugate Addition Chemistry with Nucleophiles

The core structure of chalcones, featuring a carbonyl group conjugated with a carbon-carbon double bond, makes them classic examples of Michael acceptors. masterorganicchemistry.comlumenlearning.com This reactivity allows for the conjugate addition (also known as 1,4-addition) of a wide array of nucleophiles to the β-carbon of the enone system. wikipedia.orglibretexts.org The general mechanism involves the attack of a nucleophile on the electrophilic β-carbon, which leads to the formation of a resonance-stabilized enolate intermediate. wikipedia.orgnumberanalytics.com Subsequent protonation of this intermediate yields the final saturated product, often through keto-enol tautomerism. wikipedia.orglibretexts.org

The Michael reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. researchgate.netwikipedia.org As originally defined, it involves the addition of an enolate, but the scope has expanded to include a variety of carbon and heteroatom nucleophiles. wikipedia.org Nucleophiles that readily participate in conjugate addition with chalcone analogues include enolates (from β-ketoesters, malonates), amines, thiols, and cyanide. masterorganicchemistry.comlibretexts.orgwikipedia.org

A significant application of this reactivity is in the synthesis of various heterocyclic compounds. The initial Michael addition is often followed by an intramolecular cyclization or condensation reaction. For instance, the reaction of chalcones with binucleophilic reagents is a common strategy for building five, six, and seven-membered heterocyclic systems. alliedacademies.orgalliedacademies.org

Key research findings in this area include:

Thia-Michael Addition : Thiophene-containing chalcone analogues have been shown to react with nucleophiles like 4-chlorothiophenol (B41493) in a thia-Michael addition, yielding 3-mercaptopropan-1-one derivatives. lew.ro

Synthesis of Benzodiazepines and Benzothiazines : The reaction of 1,3-diphenyl-propenone with o-phenylene diamine results in the formation of benzodiazepine (B76468) derivatives. researchgate.net Similarly, reacting chalcones with o-amino thiophenol can produce benzothiazine derivatives. researchgate.net

Synthesis of Pyrazolines : A widely reported transformation is the cyclocondensation reaction of chalcones with hydrazine hydrate or its derivatives. nih.govorientjchem.org This reaction, which proceeds via a conjugate addition followed by cyclization and dehydration, is a primary method for synthesizing 2-pyrazoline (B94618) derivatives. researchgate.netresearchgate.netnih.gov The reaction can be carried out under various conditions, including refluxing in ethanol. nih.govorientjchem.org

Reactions with Active Methylene (B1212753) Compounds : Chalcones react with active methylene compounds like malononitrile (B47326) or thiobarbituric acid in the presence of a base. researchgate.net These reactions lead to the formation of cyclic compounds or Michael adducts, depending on the specific reactants and conditions. researchgate.net

| Chalcone Analogue | Nucleophile | Reaction Conditions | Product Type | Citation |

|---|---|---|---|---|

| 1,3-Diphenyl-propenone | o-Amino thiophenol | Indium trichloride | Benzothiazine derivative | researchgate.net |

| 1,3-Diphenyl-propenone | o-Phenylene diamine | Triethylamine | Benzodiazepine derivative | researchgate.net |

| Thiophene-containing chalcones | 4-Chlorothiophenol | - | 3-Mercaptopropan-1-one derivative | lew.ro |

| Various substituted chalcones | Hydrazine hydrate | Ethanol, reflux | Pyrazoline derivative | nih.govorientjchem.orgnih.gov |

| Substituted chalcone | Malononitrile | NaOR/EtOH or Ammonium (B1175870) acetate | Cyclized pyridine (B92270) or cyanopyridine derivative | researchgate.net |

| 1,3-Diphenyl-propenone | Thiobarbituric acid | Triethylamine | Michael adduct | researchgate.net |

Metal Complexation and Coordination Chemistry with Chalcone Ligands

Chalcones and their derivatives are effective ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. ijert.org Their coordination ability is typically facilitated by the presence of the α,β-unsaturated ketone framework (a keto oxygen atom and a π-olefin bond) and can be enhanced by substituents on the aromatic rings, especially those containing heteroatoms like oxygen or nitrogen. mdpi.comresearchgate.net These heteroatoms, when favorably positioned, allow the chalcone to act as a chelating agent, forming a stable ring structure with the metal ion. mdpi.com

Chalcones most commonly act as bidentate ligands, coordinating with metal ions through two donor sites. ijert.orgijert.org In many instances, particularly with 2'-hydroxychalcone derivatives, coordination occurs through the carbonyl oxygen and the deprotonated phenolic oxygen. alliedacademies.orgalliedacademies.orgresearchgate.netnajah.edu This forms a six-membered chelate ring, which imparts significant stability to the resulting complex. Another common coordination mode involves the carbonyl oxygen and a nitrogen atom from a heterocyclic ring, such as a pyridine substituent. mdpi.com

A wide range of transition metal and lanthanide ions have been shown to form complexes with chalcone ligands, including Cu(II), Co(II), Ni(II), Mn(II), Fe(III), Zn(II), Eu(III), and Tb(III). alliedacademies.orgijert.orgijert.orgajchem-a.com The stoichiometry of these complexes is often 1:2 (metal:ligand), and the resulting geometry can be tetrahedral, square-planar, or octahedral, depending on the metal ion, its oxidation state, and the coordination environment. alliedacademies.orgalliedacademies.org For example, Co(II) and Ni(II) complexes with 2'-hydroxychalcones have been reported to adopt an octahedral geometry, often by incorporating water molecules into the coordination sphere. alliedacademies.orgalliedacademies.org

Key research findings in this area include:

Complexes with 2'-Hydroxychalcones : A significant body of research focuses on complexes of 2'-hydroxychalcones with transition metals like Co(II), Ni(II), and Cu(II). alliedacademies.orgalliedacademies.org These ligands act as mononegative bidentate agents, leading to complexes with square-planar or octahedral geometries. alliedacademies.orgalliedacademies.org

Lanthanide Complexes : Chalcones featuring a pyridine ring, such as the one derived from 2-acetylpyridine (B122185) and 2-naphthaldehyde, have been used to synthesize luminescent lanthanide complexes. mdpi.com In these cases, the chalcone coordinates as a chelating bidentate ligand through the pyridine nitrogen and the ketone oxygen, resulting in complexes like [Eu(L)(hfac)₃(H₂O)] and [Tb(L)(hfac)₃]. mdpi.com

Complexes with Dehydroacetic Acid-Derived Chalcones : Chalcones synthesized from dehydroacetic acid also act as bidentate ligands, coordinating with metals such as Cu(II), Co(II), Ni(II), Mn(II), and Fe(III). ijert.orgijert.org Coordination occurs via the acetyl carbonyl oxygen and the phenolic oxygen of the dehydroacetic acid moiety. ijert.orgnajah.edu

Spectroscopic Characterization : The formation of metal complexes is confirmed by various spectroscopic techniques. In FT-IR spectroscopy, a shift in the ν(C=O) band to lower energy upon complexation indicates the involvement of the carbonyl oxygen in coordination. ijert.org The appearance of new bands in the low-frequency region is attributed to the formation of metal-oxygen (M-O) bonds. ijert.org

| Chalcone Ligand Type | Metal Ion(s) | Coordination Mode | Reported Geometry | Citation |

|---|---|---|---|---|

| 2'-Hydroxy-5'-X-chalcone (X=H, CH₃, Cl) | Co(II), Ni(II), Cu(II) | Bidentate (Carbonyl O, Phenolic O) | Low-spin square planar | alliedacademies.orgalliedacademies.org |

| Substituted 2'-hydroxychalcones | Co(II), Ni(II) | Bidentate (Carbonyl O, Phenolic O) | Octahedral (with water ligands) | alliedacademies.orgalliedacademies.org |

| Chalcone from 2-acetylpyridine | Eu(III), Tb(III) | Bidentate (Pyridine N, Ketone O) | Octacoordinated (Tb), Nonacoordinated (Eu) | mdpi.com |

| Chalcone from Dehydroacetic acid | Cu(II), Co(II), Ni(II), Mn(II), Fe(III) | Bidentate (Acetyl O, Phenolic O) | Octahedral (for Co(II), Ni(II)) | ijert.orgijert.org |

| Thiazole-based chalcone | Co(II), Ni(II), Cu(II), Zn(II) | - | - | researchgate.net |

Structural Elucidation and Advanced Spectroscopic Analysis of 2 Phenylchalcone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2-Phenylchalcone, both ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

¹H NMR: The proton NMR spectrum of a chalcone (B49325) derivative displays characteristic signals for its aromatic and vinylic protons. In a typical chalcone structure, the two vinylic protons (H-α and H-β) of the enone moiety appear as doublets with a coupling constant (J) of approximately 15 Hz, confirming their trans configuration. The aromatic protons from the two phenyl rings resonate in the downfield region, typically between 7.0 and 8.3 ppm, with their multiplicity and integration corresponding to the substitution pattern. For this compound, the protons on the phenyl ring at the C2 position would exhibit complex splitting patterns due to their proximity and coupling with other aromatic protons.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom. The most downfield signal is characteristically that of the carbonyl carbon (C=O), appearing around 190 ppm. rsc.org The carbons of the two phenyl rings and the α,β-unsaturated system typically resonate in the 120-145 ppm range. rsc.org The specific chemical shifts help to confirm the connectivity of the phenyl rings to the chalcone core.

Table 1: Representative NMR Data for a Chalcone Moiety

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~190.5 |

| Vinylic (α-C) | ~7.12 (d, J ≈ 15 Hz) | ~125.5 |

| Vinylic (β-C) | ~8.23 (d, J ≈ 15 Hz) | ~144.9 |

| Aromatic C-H | ~7.3-8.0 (m) | ~127-138 |

| Aromatic C (quaternary) | - | ~136-142 |

Note: Data is representative and can vary based on solvent and specific substitution. Data sourced from related chalcone structures. rsc.orgresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound provides clear evidence for its key structural features. The most prominent absorption band is the stretching vibration of the α,β-unsaturated ketone (C=O group), which typically appears in the range of 1650-1690 cm⁻¹. rsc.orgresearchgate.net This frequency is lower than that of a saturated ketone due to the conjugation with the double bond and aromatic rings. Other significant absorptions include the C=C stretching of the vinylic group and the aromatic rings around 1600 cm⁻¹ and 1500 cm⁻¹, respectively. researchgate.net The C-H stretching vibrations of the aromatic rings are observed above 3000 cm⁻¹, while the C-H out-of-plane bending vibrations provide information about the substitution pattern of the benzene (B151609) rings. researchgate.netlibretexts.org

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3110 - 3020 | Weak-Medium |

| α,β-Unsaturated C=O Stretch | 1690 - 1650 | Strong |

| Aromatic C=C Stretch | ~1600 | Medium |

| Alkenyl C=C Stretch | ~1500 | Medium |

| C-H Out-of-Plane Bending | 900 - 675 | Strong |

Data sourced from spectral information of representative chalcones. rsc.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chalcone scaffold constitutes an extensive chromophore system, leading to strong absorption in the UV region. The UV-Vis spectrum of chalcones typically exhibits two major absorption bands. The first, appearing at a longer wavelength (around 300-380 nm), is attributed to the π → π* electronic transition involving the entire cinnamoyl system (benzene ring-C=C-C=O). researchgate.net The second band, at a shorter wavelength (around 200-260 nm), corresponds to a π → π* transition primarily associated with the benzoyl moiety. elte.hu The presence of these conjugated bonds shifts the absorption to the visible region. researchgate.net A weak n → π* transition, associated with the carbonyl group's non-bonding electrons, may also be observed but is often obscured by the more intense π → π* bands. elte.huuzh.ch

Table 3: Typical UV-Vis Absorption Data for Chalcones

| Wavelength (λmax) | Electronic Transition | Associated Chromophore |

|---|---|---|

| ~300-380 nm | π → π* | Cinnamoyl system (Ar-CH=CH-C=O) |

| ~200-260 nm | π → π* | Benzoyl system (Ar-C=O) |

Data is representative for the chalcone class of compounds. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., EI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula. rsc.org

For this compound, the mass spectrum would show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation of chalcones is well-studied. A common fragmentation pathway is the α-cleavage. For chalcones with a substituent at the 2-position of the A-ring (the ring attached to the carbonyl group), a characteristic fragmentation involves the loss of the substituted styryl radical (Ph-CH=CH•), leading to a significant product ion peak. oak.go.kr Other fragmentations can include the loss of a phenyl radical (•Ph) or a benzoyl radical ([PhCO]⁺). oak.go.krresearchgate.net

Table 4: Common Mass Spectrometry Fragments for Substituted Chalcones

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| [M]⁺ | Molecular Ion | - |

| [M - Ar-CH=CH]⁺ | Acylium ion | α-cleavage, loss of styryl radical |

| [M - Ph]⁺ | Loss of a phenyl radical | |

| [PhCO]⁺ | Benzoyl ion | Cleavage of the bond between the carbonyl and the vinylic carbon |

| [Ph]⁺ | Phenyl ion |

Fragmentation patterns are based on general behavior of substituted chalcones. oak.go.krchemguide.co.uk

X-ray Crystallography for Precise Crystalline Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles, confirming the molecule's conformation and configuration. By directing X-rays at a single crystal of this compound, a diffraction pattern is produced. wustl.edu Analysis of this pattern reveals the electron density map of the molecule, from which the exact atomic positions can be determined. wustl.edu X-ray analysis would confirm the s-trans or s-cis conformation about the single bond between the carbonyl group and the double bond, and the planarity of the enone system. It also provides details on intermolecular interactions, such as π–π stacking, in the crystal lattice. researchgate.net

Advanced Spectroscopic Techniques in Elucidating Molecular Composition and Configuration

Beyond the primary spectroscopic methods, advanced techniques offer deeper structural insights.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY establishes correlations between coupled protons, helping to trace the spin systems within the aromatic rings and the vinylic protons.

HMQC correlates proton signals with their directly attached carbon atoms.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connection of the phenyl rings to the chalcone backbone and identifying quaternary carbons.

Multistage Mass Spectrometry (MSⁿ): This technique involves the fragmentation of selected ions to establish a fragmentation cascade. oak.go.kr This helps to confirm the proposed fragmentation pathways and provides unambiguous structural information by tracing the lineage of fragment ions. oak.go.kr

Coupled Techniques: The coupling of chromatographic separation with spectroscopic detection, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), allows for the analysis of complex mixtures and the unambiguous identification of components. mdpi.com

These advanced methods, when used in concert, provide a comprehensive and unequivocal characterization of the molecular structure of this compound. researchgate.net

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetophenone (B1666503) |

Computational and Theoretical Chemistry of 2 Phenylchalcone

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For chalcones, DFT calculations have been instrumental in understanding their conformational, electronic, and antioxidant properties. nih.gov

Studies utilizing DFT, often with the B3LYP hybrid functional, have been conducted to optimize the geometry of chalcone (B49325) derivatives and calculate various electronic parameters. epstem.netepstem.netresearchgate.net For instance, the geometry of (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one was optimized using DFT with the B3LYP functional and a 6-311++G(d,p) basis set in the gas phase. epstem.netresearchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles, which often show good agreement with experimental values from X-ray crystallography. epstem.netmdpi.com For 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, the calculated torsion angle C7-C8-C9-O1 was found to be -11.37°, closely matching the experimental value of -11.40°. mdpi.com

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.netepstem.netresearchgate.net The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap implies higher reactivity. These calculations have also been used to determine other electronic properties such as dipole moment, polarizability (α), and hyperpolarizability (β), which are important for understanding nonlinear optical (NLO) properties. epstem.netepstem.netresearchgate.net For example, the calculated dipole moment for (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one was 3.33 Debye. epstem.netresearchgate.net

Furthermore, DFT has been employed to calculate ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data to validate the computational model. epstem.netepstem.netresearchgate.net The gauge-independent atomic orbital (GIAO) method is commonly used for this purpose. epstem.net The strong correlation between theoretical and experimental NMR data underscores the accuracy of the DFT approach in predicting the structural properties of chalcones. epstem.net DFT calculations have also been used to elucidate the antioxidant capacity of chalcones by calculating parameters like the O-H bond dissociation enthalpy (BDE), which is a good indicator of their free radical scavenging ability. nih.gov

**Table 1: Selected Calculated Electronic Properties of a Chalcone Derivative***

| Property | Calculated Value | Method |

| Dipole Moment | 3.33 Debye | B3LYP/6-311++G(d,p) |

| Polarizability (α) | 183.58 a.u. | DFT/B3LYP/6-311++G(d,p) |

| Hyperpolarizability (β) | 2289.05 a.u. | DFT/B3LYP/6-311++G(d,p) |

| *Data for (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one. epstem.net |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to understand the interactions between a ligand, such as a chalcone derivative, and a biological target, typically a protein. mdpi.comnih.govrsc.org

In the context of 2-phenylchalcone and its analogues, molecular docking simulations have been crucial in elucidating their potential mechanisms of action for various biological activities, including anticancer and antimicrobial effects. mdpi.comresearchgate.netresearchgate.net For example, docking studies have been performed on chalcone derivatives with targets like cyclooxygenase-2 (COX-2) and human serum albumin (HSA) to understand their binding modes. rsc.org Similarly, the inhibitory potential of 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one against penicillin-binding proteins of Staphylococcus aureus was evaluated, revealing a strong binding energy of -7.40 kcal/mol. mdpi.com

The results of docking simulations provide valuable information on the binding affinity, represented by a scoring function, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. nih.govresearchgate.net For instance, the interaction of a chalcone derivative with Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase was shown to involve nine hydrogen bonds, contributing to a stable complex. nih.gov These insights are instrumental in structure-based drug design, allowing for the modification of the chalcone scaffold to improve its binding affinity and selectivity for a particular target. pensoft.net

Table 2: Example of Molecular Docking Results for a Chalcone Derivative

| Target Protein | Ligand | Binding Energy (kcal/mol) | Inhibition Constant (µM) | Interacting Residues |

| Staphylococcus aureus penicillin-binding protein | 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one | -7.40 | 3.74 | Not specified |

| *Data from a study on the antibacterial activity of a chalcone derivative. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchcommons.orgwikipedia.org These models are developed by finding a statistical correlation between molecular descriptors (physicochemical properties or theoretical parameters) and the observed biological activity of a series of compounds. researchcommons.orgscirp.org

For chalcone derivatives, QSAR studies have been employed to predict their activity for various therapeutic applications, including as inhibitors of tumor necrosis factor-alpha (TNF-α) and as antimycobacterial agents. researchcommons.orgnih.gov The process involves generating a set of molecular descriptors for a series of chalcones with known biological activities. scirp.org These descriptors can be constitutional, 2D autocorrelation, or radial distribution function (RDF) descriptors, often calculated using methods like DFT. scirp.org

Multiple linear regression (MLR) and genetic function approximation (GFA) are common statistical methods used to build the QSAR models. researchcommons.orgscirp.org A robust QSAR model is characterized by a high correlation coefficient (R²) and predictive ability (Q²), and a low standard error of estimation. researchcommons.org For instance, a QSAR study on chalcone derivatives as TNF-α inhibitors yielded models with R² values ranging from 0.794 to 0.873. researchcommons.org These models can then be used to predict the biological activity of new, untested chalcone derivatives, thereby guiding the synthesis of more potent compounds. nih.govresearchgate.net The success of a QSAR model heavily relies on the quality of the input data, the selection of appropriate descriptors, and rigorous validation of the model. scirp.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. wikipedia.org This technique provides detailed information about the conformational changes and binding stability of a ligand-protein complex. nih.govmdpi.com

In the study of this compound derivatives, MD simulations are often used to refine the results of molecular docking. nih.govpensoft.net While docking provides a static picture of the binding pose, MD simulations offer a dynamic view of the interactions in a more realistic environment, often including a solvent. pensoft.netnih.gov For example, 500-ns MD simulations were performed on complexes of chalcones with the EGFR-TK domain to investigate their structural and dynamic properties. nih.gov

MD simulations can confirm the stability of the ligand within the binding pocket of the target protein. researchgate.net Key parameters analyzed from MD trajectories include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). researchgate.netmdpi.com A stable RMSD for the protein and ligand over the simulation time suggests a stable binding complex. mdpi.com These simulations also provide insights into the flexibility of different regions of the protein upon ligand binding and can reveal important residues for stabilizing the interaction. mdpi.commdpi.com Furthermore, MD simulations can be used to calculate the binding free energy of a ligand-protein complex, providing a more accurate estimation of the binding affinity than docking scores alone. nih.govmdpi.com

Virtual Screening Techniques for Identifying Potential Molecular Modulators

Virtual screening is a computational approach used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govbigchem.eu This process significantly reduces the cost and time associated with experimental screening. nih.gov

For chalcones, virtual screening techniques can be employed to identify derivatives with the potential to modulate the activity of specific molecular targets. researchgate.netmdpi.com The process often starts with a large database of compounds, which can be filtered based on drug-like properties, such as Lipinski's rule of five, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net

The filtered library is then subjected to molecular docking against the target protein. mdpi.com The compounds are ranked based on their predicted binding affinities, and the top-ranking molecules are selected as "hits." bigchem.eu These hits can then be further analyzed and prioritized for experimental testing. nih.gov Machine learning techniques are also being integrated into virtual screening workflows to improve the speed and accuracy of identifying bioactive candidates. mdpi.com For instance, a well-validated pharmacophore model can be used as a 3D query to screen chemical databases for compounds with the desired structural features for binding to a target. researchgate.net

Theoretical Studies on Reaction Mechanisms and Energetic Characteristics

Theoretical studies, primarily using quantum chemical methods like DFT, are crucial for understanding the reaction mechanisms and energetic characteristics of chemical transformations involving chalcones. mdpi.com These studies can provide detailed insights into the transition states and intermediates of a reaction, which are often difficult to characterize experimentally.

For chalcones, theoretical calculations have been used to investigate their synthesis and reactivity. For example, understanding the mechanism of the Claisen-Schmidt condensation, a common method for synthesizing chalcones, can be aided by computational analysis of the reaction pathway and the energies of the reactants, intermediates, and products.

Furthermore, theoretical studies can elucidate the mechanisms behind the biological activities of chalcones. For instance, in the context of their antioxidant activity, DFT calculations can model the hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms by which chalcones scavenge free radicals. nih.gov The calculated bond dissociation enthalpies and ionization potentials can help determine the most likely mechanism. nih.gov These theoretical investigations provide a fundamental understanding of the chemical behavior of chalcones, which is essential for designing new derivatives with specific reactivity and biological functions.

Quantum Chemical Descriptors for Chemical Reactivity (e.g., Hardness, Softness, Electronegativity, Electrophilicity)

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its chemical reactivity. mdpi.com These descriptors are often calculated using DFT and are valuable for predicting how a molecule will behave in a chemical reaction. mdpi.comnih.gov

For this compound and its derivatives, several key quantum chemical descriptors are used to characterize their reactivity:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential. researchcommons.org

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is related to the HOMO-LUMO energy gap. mdpi.comresearchcommons.org

Chemical Softness (S): Is the reciprocal of hardness and indicates the ease with which the electron cloud can be polarized. mdpi.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

These descriptors are powerful tools in QSAR studies and for understanding reaction mechanisms. nih.govrsc.org For example, the hardness and HOMO energy were identified as important descriptors for predicting the antimycobacterial activity of chalcone derivatives. nih.gov The electrophilicity index can help to predict the susceptibility of the chalcone scaffold to nucleophilic attack. By analyzing these descriptors, chemists can gain a deeper understanding of the factors that govern the reactivity and biological activity of chalcones, facilitating the design of new molecules with desired properties. researchgate.net

Biological Activity Mechanisms and Preclinical Studies of 2 Phenylchalcone and Its Derivatives

Anticancer Mechanisms

Modulation of Cell Cycle Progression and Induction of Cell Cycle Arrest

2-Phenylchalcone and its derivatives exert their anticancer effects in part by modulating the cell cycle, a tightly regulated process that governs cell proliferation. A common mechanism observed is the induction of cell cycle arrest, which halts the division of cancer cells and can subsequently lead to cell death. researchgate.net Numerous studies have demonstrated that these compounds can arrest the cell cycle at various phases, with the G2/M phase being a particularly frequent target. researchgate.netmdpi.comnih.gov

The arrest at the G2/M checkpoint is a critical event that prevents cells with damaged DNA from entering mitosis. Chalcone (B49325) derivatives have been shown to induce this arrest by interfering with the cellular machinery that controls this transition. For instance, some derivatives cause a significant accumulation of cells in the G2/M phase in various cancer cell lines, including ovarian and cervical cancer. nih.govmdpi.com This effect is often associated with the disruption of microtubule dynamics, a key process for the formation of the mitotic spindle. nih.govnih.gov

Furthermore, the modulation of cell cycle regulatory proteins is a key aspect of the anticancer activity of these compounds. For example, the treatment of skin cancer cells with Licochalcone H, a chalcone derivative, led to a G1 phase arrest. This was accompanied by the downregulation of cyclin D1 and the upregulation of p21, p27, and p53, which are crucial regulators of the G1/S transition. nih.gov Similarly, other chalcone derivatives have been found to influence the expression and activity of cyclins and cyclin-dependent kinases (CDKs), which are fundamental drivers of cell cycle progression. mdpi.com For example, the chalcone derivative 1C was found to induce G2/M arrest in ovarian cancer cells by modulating the activity of p21 and the phosphorylation of Rb protein. nih.gov The ability of this compound derivatives to halt cell cycle progression underscores their potential as antiproliferative agents.

Mechanisms of Apoptosis Induction and Autophagy Regulation

This compound and its derivatives are potent inducers of apoptosis, a form of programmed cell death that plays a crucial role in eliminating cancerous cells. mdpi.comnih.gov The induction of apoptosis by these compounds is often mediated through multiple intricate pathways. One of the key mechanisms involves the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. mdpi.com Chalcone treatment can lead to an increased ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2, which in turn triggers the mitochondrial apoptotic pathway. mdpi.comfrontiersin.org This is often accompanied by the release of cytochrome c from the mitochondria into the cytosol, a critical step in the activation of the caspase cascade. mdpi.commdpi.com

Activation of caspases, a family of proteases that execute the apoptotic process, is a hallmark of chalcone-induced cell death. mdpi.commdpi.com Studies have shown that treatment with chalcone derivatives leads to the cleavage and activation of key caspases such as caspase-3, caspase-7, and caspase-9. mdpi.com Activated caspase-3, for instance, is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. researchgate.net

In addition to apoptosis, this compound derivatives have also been found to regulate autophagy, a cellular process of self-digestion that can either promote cell survival or contribute to cell death. nih.govnih.gov The interplay between autophagy and apoptosis in response to chalcone treatment is complex and can be cell-type dependent. researchgate.net In some instances, chalcone-induced autophagy appears to be a precursor to apoptosis. For example, 2'-hydroxychalcone (B22705) was shown to induce autophagy-dependent apoptosis in breast cancer cells. nih.gov The induction of autophagy is often characterized by the formation of autophagosomes and the conversion of LC3-I to LC3-II, a key marker of autophagic activity. semanticscholar.org The ability of 2-phenylchalcones to trigger both apoptosis and modulate autophagy highlights their multifaceted approach to cancer cell elimination.

Tubulin Polymerization Inhibition and Microtubule Destabilization

A significant anticancer mechanism of this compound and its derivatives is their ability to interfere with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, cell shape maintenance, and intracellular transport. nih.govnih.gov These compounds act as microtubule-destabilizing agents by inhibiting the polymerization of tubulin, the protein subunit of microtubules. nih.govijprajournal.com This disruption of microtubule function leads to a cascade of events that ultimately culminates in cell cycle arrest and apoptosis. nih.gov

Many chalcone derivatives exert their effects by binding to the colchicine-binding site on β-tubulin. mdpi.comresearchgate.net This binding prevents the assembly of tubulin dimers into microtubules, leading to a net depolymerization of the microtubular network. nih.govijprajournal.com The structural features of chalcones, such as the presence of methoxy (B1213986) groups, amino groups, or heterocyclic substituents, can enhance their binding affinity and inhibitory activity. mdpi.comresearchgate.net For instance, certain α-phenyl chalcones have been identified as potent inhibitors of tubulin assembly. researchgate.net

The destabilization of microtubules has profound consequences for cancer cells, particularly during mitosis. The formation of a functional mitotic spindle, which is composed of microtubules, is crucial for the proper segregation of chromosomes during cell division. ijprajournal.com By inhibiting tubulin polymerization, this compound derivatives prevent the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase. nih.govnih.gov This mitotic arrest ultimately triggers the apoptotic cell death pathway, contributing to the antiproliferative effects of these compounds. nih.govijprajournal.com The ability to target tubulin, a validated and critical target in cancer therapy, makes this compound derivatives a promising class of antimitotic agents. researchgate.net

Modulation of Cellular Signaling Pathways Involved in Oncogenesis

This compound and its derivatives exert their anticancer effects by modulating a variety of cellular signaling pathways that are critical for the development and progression of cancer. mdpi.comnih.gov These pathways regulate fundamental cellular processes such as proliferation, survival, and apoptosis. One of the key pathways targeted by these compounds is the p53 pathway. The p53 protein is a crucial tumor suppressor that is often inactivated in cancer cells. nih.gov Certain chalcone derivatives have been shown to upregulate the expression of p53, thereby restoring its tumor-suppressive functions, which include inducing cell cycle arrest and apoptosis. mdpi.comnih.gov

Another important signaling pathway modulated by 2-phenylchalcones is the NF-κB (nuclear factor-kappa B) pathway. nih.govnih.gov NF-κB is a transcription factor that plays a central role in inflammation and cancer by promoting cell survival and proliferation. frontiersin.orgnih.gov Several chalcone derivatives have been found to inhibit the NF-κB signaling pathway, leading to the suppression of cancer cell growth and the induction of apoptosis. frontiersin.orgnih.gov For example, 2'-hydroxychalcone was shown to induce apoptosis in breast cancer cells by inhibiting the NF-κB pathway. nih.gov

Furthermore, the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway, which is constitutively activated in many cancers and promotes tumor growth and survival, is also a target of this compound derivatives. nih.gov These compounds can inhibit the activation of STAT3, thereby interfering with its oncogenic functions. nih.gov Other signaling pathways that have been reported to be modulated by chalcones include the PI3K/Akt and MAPK pathways, which are also critical for cancer cell survival and proliferation. nih.govfrontiersin.org The ability of this compound and its derivatives to simultaneously target multiple dysregulated signaling pathways in cancer cells contributes to their broad-spectrum anticancer activity.

Specific Enzyme Inhibition as Anticancer Targets (e.g., Cathepsins B, H, L, Cyclin-Dependent Kinases CDK1)

This compound and its derivatives have been shown to exert their anticancer effects through the specific inhibition of key enzymes that are involved in tumor progression and cell cycle regulation. Among these targets are cathepsins, a family of proteases that are often overexpressed in various cancers and contribute to tumor invasion and metastasis. rsc.orgnih.gov Specifically, 4'-phenylchalcone-based compounds have been identified as inhibitors of cathepsins B, H, and L. rsc.org Kinetic studies have revealed that certain derivatives can inhibit these enzymes with high potency, with inhibition constants (Ki) in the nanomolar to micromolar range. rsc.org The inhibition of cathepsin activity can disrupt the degradation of the extracellular matrix, thereby impeding the ability of cancer cells to invade surrounding tissues.